![molecular formula C6H7N3 B14895353 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compoundThe structure of this compound consists of a fused pyrrole and pyridazine ring, making it an interesting scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling, pyrazole formation with hydrazine monohydrate, and subsequent cyclization steps . Another method involves the use of Ugi-Zhu three-component reaction coupled with aza-Diels-Alder cycloaddition, N-acylation, and dehydration processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of microwave-dielectric heating and Lewis acid catalysts like ytterbium(III) triflate can enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for pyrazole formation, gold catalysts for cyclization, and sodium hydride for final cyclization steps . Conditions such as high temperatures and the use of specific solvents like toluene are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases, topoisomerase II, and other enzymes involved in cell cycle regulation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring and exhibits similar biological activities.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological properties.
Pyrimidine: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine is unique due to its specific ring structure and the ability to undergo various chemical reactions, leading to a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C6H7N3/c1-5-3-8-9-4-6(5)2-7-1/h3-4,7H,1-2H2 |
InChI Key |
GJTCIGKHBDTTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=NC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




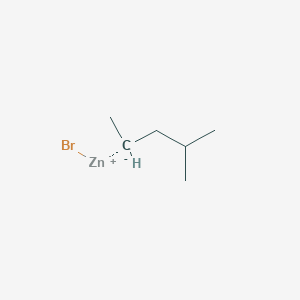
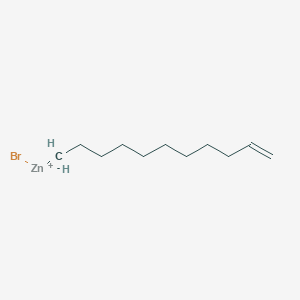
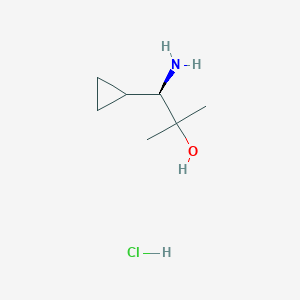


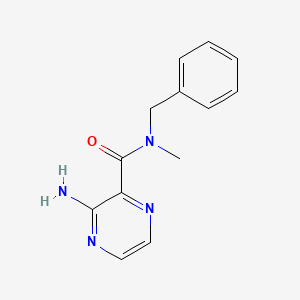
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
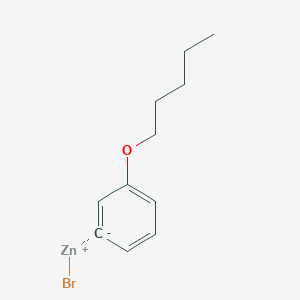
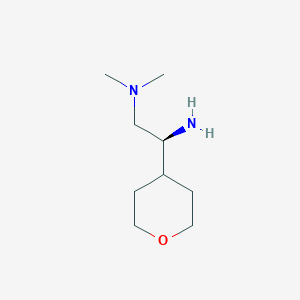

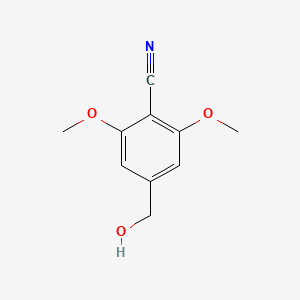
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)
